molecular formula C9H17BO2 B3330078 (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid CAS No. 661492-75-7

(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid

Cat. No. B3330078
CAS RN: 661492-75-7
M. Wt: 168.04 g/mol
InChI Key: SSFWFFBKZHIGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid, also known as TMCHBA, is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in water, and its molecular formula is C10H17BO2.

Mechanism of Action

(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid acts as a Lewis acid due to the presence of the boron atom, which can form a coordinate bond with a Lewis base. This property makes it useful as a catalyst in a variety of reactions. (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid has also been shown to exhibit anti-inflammatory and anti-tumor activity, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. It has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. However, more research is needed to determine its potential for clinical use.

Advantages and Limitations for Lab Experiments

One advantage of using (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid in laboratory experiments is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and has a low toxicity profile. However, the limitations of using (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid include its sensitivity to air and moisture, which can affect its reactivity, and its relatively high cost compared to other reagents.

Future Directions

There are several areas of future research for (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid. One potential direction is to investigate its potential for use as a therapeutic agent for inflammatory and tumor-related diseases. Another potential direction is to explore its use as a catalyst in other types of reactions, such as C-H functionalization. Additionally, further research is needed to optimize the synthesis method and improve its stability and reactivity.

Scientific Research Applications

(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid has been extensively studied for its potential applications in various scientific fields. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid has been shown to be an effective ligand in Suzuki-Miyaura cross-coupling reactions, which is an important method for the synthesis of pharmaceuticals, agrochemicals, and materials.

properties

IUPAC Name

(2,6,6-trimethylcyclohexen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-7-5-4-6-9(2,3)8(7)10(11)12/h11-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFWFFBKZHIGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(CCCC1(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726040
Record name (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

661492-75-7
Record name (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid
Reactant of Route 2
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid
Reactant of Route 3
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid
Reactant of Route 4
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid
Reactant of Route 5
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid
Reactant of Route 6
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.